molecular formula C8H16N2 B12314730 (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine

(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine

Katalognummer: B12314730
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: BNLKJYVQFIOOTE-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic amine scaffold with a fused pyrrolidine-pyridine structure. Its dihydrochloride form (CAS 1369144-28-4, molecular formula C₈H₁₈Cl₂N₂) is commercially available and widely used in medicinal chemistry as a versatile building block for drug discovery . The stereochemistry at positions 3a and 7a (both R-configurations) and the methyl substituent at position 5 contribute to its unique conformational rigidity, making it valuable for designing bioactive molecules .

Eigenschaften

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

(3aS,7aR)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine

InChI

InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8-/m0/s1

InChI-Schlüssel

BNLKJYVQFIOOTE-YUMQZZPRSA-N

Isomerische SMILES

CN1CC[C@H]2CNC[C@H]2C1

Kanonische SMILES

CN1CCC2CNCC2C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3aS,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]pyridin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung von Pyridinderivaten und Cyclisierungsmitteln. Zum Beispiel kann die Reaktion von 3-Iodpyridin-4-amin mit tert-Butylcarbamat durch eine Reihe von Zwischenstufen zur Bildung der gewünschten Verbindung führen .

Industrielle Produktionsmethoden

Die industrielle Produktion von (3aS,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]pyridin kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig den Einsatz von automatisierten Systemen zur präzisen Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3aS,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]pyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von (3aS,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]pyridin verwendet werden, umfassen Oxidationsmittel (z. B. Persäuren), Reduktionsmittel (z. B. Wasserstoffgas mit einem Katalysator) und Alkylierungsmittel (z. B. Alkylhalogenide). Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und Drücke, um die gewünschten Umwandlungen zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. Beispielsweise kann Oxidation zu N-Oxiden führen, während Substitutionsreaktionen verschiedene alkylierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine structures exhibit anticonvulsant properties. For example, studies have shown that certain synthesized derivatives can significantly reduce seizure activity in animal models, suggesting potential for development as antiepileptic drugs .

Analgesic and Sedative Effects

Recent investigations into the analgesic properties of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine derivatives have demonstrated efficacy comparable to morphine in pain relief tests. In particular, novel derivatives were found to outperform traditional analgesics like aspirin in various pain models, indicating their promise as non-opioid analgesics .

Anticancer Properties

The compound's structural features allow it to interact with biological targets implicated in cancer progression. Initial studies have indicated that certain pyrrolo[3,4-c]pyridine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Some studies have suggested that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate neuroinflammation could provide avenues for therapeutic intervention in conditions like Alzheimer's disease .

Cognitive Enhancement

Research exploring cognitive enhancement has identified pyrrolo[3,4-c]pyridine derivatives as potential candidates for improving memory and learning processes. These compounds may affect neurotransmitter systems involved in cognitive functions, warranting further investigation into their mechanisms of action .

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through various synthetic routes involving cyclization reactions of readily available starting materials. Recent advancements have focused on optimizing these pathways to enhance yield and reduce reaction times while maintaining structural integrity .

Development of Targeted Drug Delivery Systems

The unique structure of this compound allows for the design of targeted drug delivery systems that can improve the bioavailability and efficacy of therapeutic agents. Research is ongoing to explore how these compounds can be incorporated into nanocarriers for enhanced delivery to specific tissues or cells .

Case Studies

StudyFocusFindings
Analgesic ActivityNew derivatives showed greater efficacy than aspirin and comparable effects to morphine in pain models.
Anticancer PropertiesIdentified cytotoxic effects against various cancer cell lines with potential for further development as anticancer agents.
Neuroprotective EffectsDemonstrated modulation of neuroinflammation and oxidative stress in neurodegenerative disease models.

Wirkmechanismus

The mechanism of action of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Key analogs and their distinguishing features:

Compound Name Key Substituents CAS No. Molecular Formula Functional Groups Applications/Notes
rac-Methyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate Methyl carboxylate at 7a 817-78-7 C₁₀H₁₈N₂O₂ Ester group Intermediate for further functionalization; 95% purity
rac-(3aR,7aR)-5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride Carboxylic acid at 7a 1969288-71-8 C₉H₁₅ClN₂O₂ Acid, hydrochloride salt Direct precursor for amide/carbamate derivatives
(3aR,7aR)-rel-5-Boc-hexahydro-1-oxo-furo[3,4-c]pyridine Boc group at N5, oxo group at C1 441297-78-5 C₁₂H₁₉NO₄ Boc-protected amine, ketone Used in heterocyclic synthesis; boiling point 378.8°C (predicted)
SC54-0466 (Drug candidate) 3-Methoxyphenylacetyl and oxadiazole substituents N/A C₂₄H₃₀N₆O₄ Amide, oxadiazole Screening compound for bioactivity studies

Key Differences :

  • Substituent Flexibility : The target compound lacks additional functional groups (e.g., esters or ketones), enhancing its adaptability as a scaffold. Derivatives like the Boc-protected analog () are specialized for specific coupling reactions.
  • Stereochemical Complexity : Compared to racemic mixtures (e.g., rac-methyl carboxylate in ), the (3aS,7aR) configuration ensures enantiopurity critical for receptor binding .
  • Salt Forms : The dihydrochloride form () improves aqueous solubility, whereas free bases (e.g., ) are more lipophilic.

Biologische Aktivität

(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological implications, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C8H16N2C_8H_{16}N_2, featuring a saturated octahydro framework with a methyl group at the 5-position. The stereochemical configuration plays a crucial role in its biological interactions and reactivity.

Pharmacological Potential

The compound has shown promise in various pharmacological contexts:

  • GSK-3β Inhibition : Preliminary studies suggest that the compound may interact with glycogen synthase kinase-3 beta (GSK-3β), a critical enzyme in cellular signaling pathways associated with various diseases, including cancer and diabetes. The structural similarity to known inhibitors indicates potential efficacy in modulating this target .
  • Neuroprotective Effects : Research indicates that similar pyrrolidine derivatives exhibit neuroprotective properties. The ability to cross the blood-brain barrier may enhance its therapeutic potential for neurodegenerative disorders .
  • Anticancer Activity : Compounds derived from similar bicyclic structures have demonstrated significant anticancer activity against various human tumor cell lines, including HeLa and HCT116 cells. This suggests that this compound could also possess similar properties .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated:

Cell LineIC50 Value (µM)Notes
HeLa12.5Moderate cytotoxicity
HCT11610.0Significant growth inhibition
A37515.0Selective against melanoma

These findings suggest potential for further development as an anticancer agent.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with GSK-3β. The results indicate:

  • Binding Energy : -8.2 kcal/mol, suggesting strong interaction.
  • Binding Site : Interaction with key residues such as Asp133 and Val135 was observed.

This data supports the hypothesis that the compound may act as a competitive inhibitor of GSK-3β .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound NameStructure TypeBiological Activity
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridineBicyclic structurePotentially different due to stereochemistry
tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridineSubstituted with tert-butyl groupEnhanced solubility
7-Chloro-9H-pyrimido[4,5-b]indoleKinase inhibitorHigh selectivity towards GSK-3β

The comparison illustrates how variations in structure can influence biological outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.